molecular formula C22H23N3O4S B2384429 (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-58-4

(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2384429
M. Wt: 425.5
InChI Key: YBLQAZHKOZVSAM-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application 1: Antidepressant and Anticonvulsant Effects

  • Summary of the Application : Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
  • Methods of Application : In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .
  • Results or Outcomes : The derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine. The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .

Application 2: Antimycobacterial Agents

  • Summary of the Application : Imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated as potential antimycobacterial agents .
  • Methods of Application : The derivatives were synthesized in combination with piperazine and various 1,2,3 triazoles, and were evaluated for in vitro antitubercular activity .
  • Results or Outcomes : Certain derivatives displayed significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed .

Application 3: Synthesis of Benzo[a]Carbazoles

  • Summary of the Application : The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminochalcones and aromatic aldehydes provided the corresponding 2-aryl-3-arenacylindole derivatives .
  • Methods of Application : These derivatives could be converted to benzo[a]carbazoles via intramolecular Friedel–Crafts reactions .
  • Results or Outcomes : This method provides a new pathway for the synthesis of benzo[a]carbazoles .

Application 4: Antitubercular Agents

  • Summary of the Application : Imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated as potential antitubercular agents .
  • Methods of Application : The derivatives were synthesized in combination with piperazine and various 1,2,3 triazoles, and were evaluated for in vitro antitubercular activity .
  • Results or Outcomes : Certain derivatives displayed significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed .

Application 5: Antidepressant and Anticonvulsant Effects

  • Summary of the Application : Thirty-four new benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
  • Methods of Application : In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .
  • Results or Outcomes : The derivatives displayed a higher percentage decrease in immobility duration than that of fluoxetine. The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .

Application 6: Antimycobacterial Agents

  • Summary of the Application : Imidazo[2,1-b]-thiazole and benzo[d]-imidazo[2,1-b]-thiazole carboxamide derivatives have been synthesized and evaluated as potential antimycobacterial agents .
  • Methods of Application : The derivatives were synthesized in combination with piperazine and various 1,2,3 triazoles, and were evaluated for in vitro antitubercular activity .
  • Results or Outcomes : Certain derivatives displayed significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed .

properties

IUPAC Name

ethyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-21(28)14-25-18-11-10-17(23-15(2)26)13-19(18)30-22(25)24-20(27)12-9-16-7-5-4-6-8-16/h4-8,10-11,13H,3,9,12,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQAZHKOZVSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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